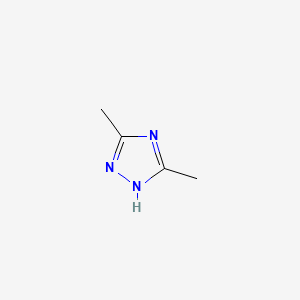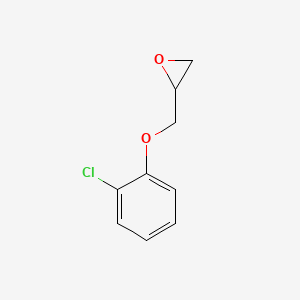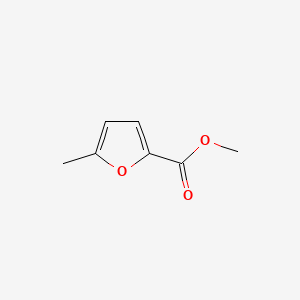
3,5-ジメチル-4H-1,2,4-トリアゾール
概要
説明
3,5-Dimethyl-4H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of 1,2,4-triazole, characterized by the presence of two methyl groups at the 3rd and 5th positions of the triazole ring. This compound is known for its stability and versatility in various chemical reactions and applications .
科学的研究の応用
3,5-Dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. Another method includes the reaction of methyl hydrazine with acetic anhydride, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of 3,5-dimethyl-4H-1,2,4-triazole often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 3,5-Dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces triazole oxides.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted triazoles.
作用機序
The mechanism of action of 3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .
類似化合物との比較
- 3-Methyl-1H-1,2,4-triazole
- 1,2,4-Triazole
- 2-Methylimidazole
- 3,5-Diamino-1,2,4-triazole
Comparison: 3,5-Dimethyl-4H-1,2,4-triazole is unique due to the presence of two methyl groups, which enhance its stability and reactivity compared to other triazoles. This structural modification allows it to participate in a broader range of chemical reactions and makes it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
特性
IUPAC Name |
3,5-dimethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXDARQOHWBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223662 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7343-34-2 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,5-dimethyl-4H-1,2,4-triazole in the formation of coordination polymers?
A1: 3,5-Dimethyl-4H-1,2,4-triazole acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. This bridging ability allows the construction of diverse metal-organic frameworks (MOFs) with varying dimensionalities and functionalities. For instance, it forms trinuclear-triangular copper clusters in the presence of copper ions and dicarboxylate ligands, leading to two-dimensional hexagonal patterns with high surface areas. [, ]
Q2: How does the structure of 3,5-dimethyl-4H-1,2,4-triazole influence the gas adsorption properties of the resulting MOFs?
A2: The incorporation of 3,5-dimethyl-4H-1,2,4-triazole into MOFs can significantly influence their gas adsorption properties. For example, MOFs containing hydroxyl groups in proximity to the triazole rings exhibit enhanced CO₂ uptake compared to their non-hydroxylated counterparts. This enhancement is attributed to the electrostatic interactions between CO₂ molecules and the hydroxyl groups. []
Q3: Can you provide examples of specific MOF structures formed using 3,5-dimethyl-4H-1,2,4-triazole and their potential applications?
A3:* MAC-8 & MAC-9: These MOFs incorporate trinuclear-triangular copper clusters bridged by 3,5-dimethyl-4H-1,2,4-triazole, resulting in high surface areas and strong antiferromagnetic properties. These characteristics make them promising candidates for applications in gas storage and magnetic materials. []* MAC-4 & MAC-4-OH: These iso-reticular frameworks highlight the impact of functional group modification on gas adsorption. MAC-4-OH, containing hydroxyl groups, exhibits significantly higher CO₂ uptake than MAC-4 due to enhanced electrostatic interactions with CO₂. []* Rob-type porous coordination polymer (MAC-11): This flexible structure exhibits a reversible phase transformation induced by temperature or water, accompanied by a shift in photoluminescence. This property suggests potential applications in sensors and stimuli-responsive materials. []
Q4: How does 3,5-dimethyl-4H-1,2,4-triazole compare to other triazole-based ligands in the context of coordination polymer synthesis?
A4: While 3,5-dimethyl-4H-1,2,4-triazole is commonly used, other triazole derivatives like 1H-1,2,4-triazole can also form coordination polymers. The choice of triazole derivative influences the resulting structure and properties of the MOF. For example, using 1H-1,2,4-triazole instead of 3,5-dimethyl-4H-1,2,4-triazole can lead to different framework topologies and pore sizes. [, ]
Q5: What analytical techniques are typically employed to characterize coordination polymers containing 3,5-dimethyl-4H-1,2,4-triazole?
A5: Common techniques include:
- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions. [, , ]
- Powder X-ray diffraction: This method helps identify the crystalline phases present and assess the purity of the synthesized material. []
- Gas adsorption measurements: These measurements provide insights into the surface area, pore size distribution, and gas uptake capacity of the material. [, , ]
- Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups present in the material, while thermogravimetric analysis (TGA) provides information about thermal stability and decomposition patterns. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)







